molecular formula C8H9NO2 B12886481 1H-Pyrrole-2-carboxylic acid, 1-(1-propenyl)-, (E)- CAS No. 34600-54-9

1H-Pyrrole-2-carboxylic acid, 1-(1-propenyl)-, (E)-

Cat. No.: B12886481
CAS No.: 34600-54-9
M. Wt: 151.16 g/mol
InChI Key: UBLSHXGKPTZMNE-GORDUTHDSA-N
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Description

1H-Pyrrole-2-carboxylic acid, 1-(1-propenyl)-, (E)- is a heterocyclic organic compound with the molecular formula C8H9NO2. It is a derivative of pyrrole, a five-membered aromatic ring containing one nitrogen atom. The compound is characterized by the presence of a carboxylic acid group at the second position and a (E)-1-propenyl group at the first position of the pyrrole ring .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1H-Pyrrole-2-carboxylic acid, 1-(1-propenyl)-, (E)- can be achieved through various synthetic routes. One common method involves the reaction of pyrrole with propenyl halides under basic conditions to introduce the propenyl group at the nitrogen atom. The carboxylic acid group can be introduced through subsequent oxidation reactions .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as catalytic hydrogenation, esterification, and purification through crystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

1H-Pyrrole-2-carboxylic acid, 1-(1-propenyl)-, (E)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1H-Pyrrole-2-carboxylic acid, 1-(1-propenyl)-, (E)- has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1H-Pyrrole-2-carboxylic acid, 1-(1-propenyl)-, (E)- involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of enzymes, receptors, or other proteins, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1H-Pyrrole-2-carboxylic acid, 1-(1-propenyl)-, (E)- is unique due to the presence of the (E)-1-propenyl group, which imparts specific chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications .

Properties

CAS No.

34600-54-9

Molecular Formula

C8H9NO2

Molecular Weight

151.16 g/mol

IUPAC Name

1-[(E)-prop-1-enyl]pyrrole-2-carboxylic acid

InChI

InChI=1S/C8H9NO2/c1-2-5-9-6-3-4-7(9)8(10)11/h2-6H,1H3,(H,10,11)/b5-2+

InChI Key

UBLSHXGKPTZMNE-GORDUTHDSA-N

Isomeric SMILES

C/C=C/N1C=CC=C1C(=O)O

Canonical SMILES

CC=CN1C=CC=C1C(=O)O

Origin of Product

United States

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